Cas no 2215842-32-1 ((4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone)

(4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone 化学的及び物理的性質
名前と識別子
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- (4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone
- 2-Pyrrolidinone, 4-(3-iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-, (4S)-
- (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone
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- インチ: 1S/C17H17IN2O/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13/h2-7,9,15H,8,10-11H2,1H3/t15-/m1/s1
- InChIKey: ZBMHZKJIYMMCGK-OAHLLOKOSA-N
- ほほえんだ: N1(CC2C=CN=CC=2C)C[C@H](C2=CC=CC(I)=C2)CC1=O
(4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I708695-0.5mg |
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone |
2215842-32-1 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
TRC | I708695-2.5mg |
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone |
2215842-32-1 | 2.5mg |
$873.00 | 2023-05-18 | ||
TRC | I708695-.5mg |
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone |
2215842-32-1 | 5mg |
$207.00 | 2023-05-18 | ||
TRC | I708695-5mg |
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone |
2215842-32-1 | 5mg |
$1642.00 | 2023-05-18 | ||
TRC | I708695-25mg |
(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone |
2215842-32-1 | 25mg |
$ 9200.00 | 2023-09-07 |
(4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone 関連文献
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1. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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(4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinoneに関する追加情報
Introduction to (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone (CAS No. 2215842-32-1)
The compound (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone, identified by its CAS number 2215842-32-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique arrangement of functional groups, including the 3-iodophenyl moiety and the 3-methyl-4-pyridinyl substituent, contributes to its distinctive chemical properties and biological activities.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The pyrrolidinone core in this compound is particularly noteworthy, as it is known for its versatility in forming bioactive molecules. The stereochemistry at the (4S) position further enhances its pharmacological profile, making it a promising candidate for further investigation. This compound's synthesis involves intricate organic transformations, showcasing the meticulous craftsmanship required in modern pharmaceutical chemistry.
One of the most compelling aspects of (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone is its potential as a scaffold for drug discovery. Researchers have been particularly interested in its interaction with various biological targets, including enzymes and receptors implicated in metabolic disorders and neurological diseases. Preliminary studies suggest that this compound exhibits inhibitory activity against certain key enzymes, which could translate into therapeutic benefits for patients suffering from these conditions.
The presence of the 3-iodophenyl group also opens up possibilities for further chemical modifications, enabling the design of derivatives with enhanced pharmacokinetic properties. This flexibility is crucial in drug development, as it allows scientists to fine-tune the molecule's characteristics to optimize its efficacy and safety. The combination of the pyrrolidinone core with the iodine substituent creates a unique chemical entity that is both structurally diverse and functionally rich.
Advances in computational chemistry have played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping to rationalize its observed activities. These computational approaches are increasingly integral to modern drug discovery, allowing researchers to predict and design molecules with desired properties before conducting costly experimental trials.
In addition to its pharmacological potential, (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone has implications in materials science and nanotechnology. Its unique structural features make it a candidate for developing novel materials with specific functionalities. For instance, researchers are exploring its use in creating organic semiconductors and catalysts, which could have applications in electronic devices and industrial processes.
The synthesis of this compound also highlights the importance of green chemistry principles in pharmaceutical research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. These approaches align with global initiatives to promote sustainable practices in chemistry and manufacturing, ensuring that the development of new drugs is both innovative and environmentally responsible.
Looking ahead, the future prospects for (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone are vast. Ongoing research aims to uncover new biological activities and optimize its pharmacological properties through structure-activity relationship studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors, bringing this compound closer to clinical application.
In conclusion, (4S)-4-(3-Iodophenyl)-1-(3-methyl-4-pyridinyl)methyl-2-pyrrolidinone (CAS No. 2215842-32-1) stands as a testament to the ingenuity and dedication of modern chemists. Its complex structure and multifaceted applications underscore its significance in pharmaceutical chemistry and beyond. As research continues to unfold, this compound promises to contribute significantly to advancements in medicine and materials science.
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